molecular formula C22H26F2N2O3S B2489056 4-(2-Fluorophenoxy)-1'-((2-fluorophenyl)sulfonyl)-1,4'-bipiperidine CAS No. 1705341-01-0

4-(2-Fluorophenoxy)-1'-((2-fluorophenyl)sulfonyl)-1,4'-bipiperidine

Cat. No.: B2489056
CAS No.: 1705341-01-0
M. Wt: 436.52
InChI Key: BZRZGDYHRBMZJS-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)-1’-((2-fluorophenyl)sulfonyl)-1,4’-bipiperidine is a complex organic compound that features both fluorophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-1’-((2-fluorophenyl)sulfonyl)-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the fluorophenyl and sulfonyl intermediates. One common approach is to use fluorosulfonyl radicals, which can be generated from various precursors . These radicals are then reacted with bipiperidine derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)-1’-((2-fluorophenyl)sulfonyl)-1,4’-bipiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfides or thiols.

Scientific Research Applications

4-(2-Fluorophenoxy)-1’-((2-fluorophenyl)sulfonyl)-1,4’-bipiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)-1’-((2-fluorophenyl)sulfonyl)-1,4’-bipiperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorophenyl and sulfonyl groups can form strong interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-Fluorophenoxy)-1’-((2-fluorophenyl)sulfonyl)-1,4’-bipiperidine stands out due to its bipiperidine backbone, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-(2-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N2O3S/c23-19-5-1-3-7-21(19)29-18-11-13-25(14-12-18)17-9-15-26(16-10-17)30(27,28)22-8-4-2-6-20(22)24/h1-8,17-18H,9-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRZGDYHRBMZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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